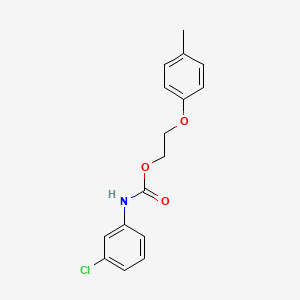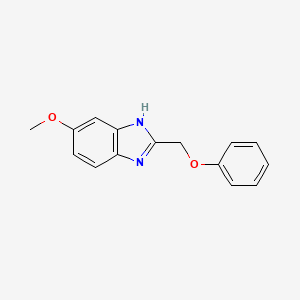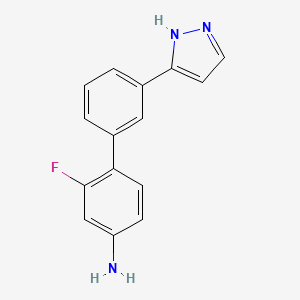
2-(4-methylphenoxy)ethyl (3-chlorophenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methylphenoxy)ethyl (3-chlorophenyl)carbamate is a chemical compound that is commonly known as metolcarb. It is a carbamate insecticide that is used to control a wide range of pests in agriculture and horticulture. Metolcarb is also used in the food industry to control pests in stored products such as grains, flour, and rice. In
Mecanismo De Acción
Metolcarb belongs to the carbamate class of insecticides, which act by inhibiting the activity of acetylcholinesterase. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter that is essential for the normal functioning of the nervous system in insects. By inhibiting the activity of acetylcholinesterase, metolcarb leads to the accumulation of acetylcholine, which results in paralysis and death of the insect.
Biochemical and Physiological Effects:
Metolcarb has been shown to have a number of biochemical and physiological effects on insects. It inhibits the activity of acetylcholinesterase, which leads to the accumulation of acetylcholine and subsequent paralysis and death of the insect. Metolcarb also affects the activity of other enzymes such as esterases and glutathione S-transferases, which are involved in detoxification of insecticides. In addition, metolcarb has been shown to affect the metabolism of lipids and carbohydrates in insects, which can lead to reduced growth and reproduction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Metolcarb is a widely used insecticide in agriculture and horticulture, and it has been extensively studied for its insecticidal properties. It is relatively easy to synthesize and is readily available. In addition, metolcarb is effective against a wide range of pests and has a low toxicity to mammals. However, there are some limitations to the use of metolcarb in lab experiments. For example, it is not effective against all pests, and some insects have developed resistance to metolcarb. In addition, metolcarb can have non-target effects on beneficial insects such as bees and butterflies.
Direcciones Futuras
There are several future directions for research on metolcarb. One area of research is the development of new formulations of metolcarb that are more effective against resistant pests and have reduced non-target effects. Another area of research is the study of the ecological and environmental impacts of metolcarb, including its effects on non-target organisms and its persistence in soil and water. Finally, there is a need for further research on the mechanisms of resistance to metolcarb in insects, which could lead to the development of new strategies for pest control.
Métodos De Síntesis
Metolcarb can be synthesized by reacting 3-chlorophenyl isocyanate with 2-(4-methylphenoxy)ethanol in the presence of a base catalyst. The reaction yields metolcarb as a white crystalline solid that is soluble in organic solvents such as acetone, benzene, and chloroform.
Aplicaciones Científicas De Investigación
Metolcarb has been extensively studied for its insecticidal properties. It is effective against a wide range of pests such as aphids, thrips, leafhoppers, and spider mites. Metolcarb works by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the normal functioning of the nervous system in insects. The inhibition of acetylcholinesterase leads to the accumulation of acetylcholine, a neurotransmitter, which results in paralysis and death of the insect.
Propiedades
IUPAC Name |
2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-12-5-7-15(8-6-12)20-9-10-21-16(19)18-14-4-2-3-13(17)11-14/h2-8,11H,9-10H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLYSMRSZQUGCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-methylphenoxy)ethyl N-(3-chlorophenyl)carbamate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(diisobutylamino)methyl]-1,3-benzothiazole-2(3H)-thione](/img/structure/B5121978.png)
![2-chloro-N-[(pentylamino)carbonyl]benzenesulfonamide](/img/structure/B5121986.png)
![3-(2'-fluoro-3-biphenylyl)-1-[(1-methyl-1H-imidazol-5-yl)methyl]-1H-pyrazole](/img/structure/B5122003.png)
![(3-chloro-4-fluorophenyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B5122009.png)



![5-chloro-N-(4-{N-[(3-chloro-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5122029.png)
![1-{2-[2-(4-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine](/img/structure/B5122040.png)
![N-[1-methyl-2-(2-pyridinyl)ethyl]-4-{[1-(2-pyridinylmethyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5122046.png)


![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3,4-dimethylbenzamide](/img/structure/B5122071.png)
![2-[(4-allyl-5-benzyl-4H-1,2,4-triazol-3-yl)thio]-1-phenylethanone](/img/structure/B5122078.png)